GLP-1R agonist 4
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Overview
Description
Glucagon-like peptide-1 receptor agonist 4 is a compound that mimics the action of the naturally occurring hormone glucagon-like peptide-1. This hormone is involved in the regulation of glucose metabolism and insulin secretion. Glucagon-like peptide-1 receptor agonists are used primarily in the treatment of type 2 diabetes mellitus due to their ability to enhance insulin secretion, inhibit glucagon release, and slow gastric emptying .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of glucagon-like peptide-1 receptor agonist 4 typically involves recombinant expression and chemical modification. One common method includes the recombinant expression of the linear peptide followed by the attachment of a polyethylene glycol-fatty acid staple in a subsequent chemical reaction step . This semisynthesis protocol simplifies the scale-up manufacturing process.
Industrial Production Methods: Industrial production of glucagon-like peptide-1 receptor agonists often involves large-scale peptide synthesis using solid-phase peptide synthesis techniques. This method allows for the efficient production of peptides with high purity and yield. The peptides are then purified using preparative reverse-phase high-performance liquid chromatography and identified by liquid chromatography-tandem mass spectrometry .
Chemical Reactions Analysis
Types of Reactions: Glucagon-like peptide-1 receptor agonist 4 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the peptide to enhance its stability, efficacy, and bioavailability .
Common Reagents and Conditions: Common reagents used in the chemical modification of glucagon-like peptide-1 receptor agonist 4 include oxidizing agents, reducing agents, and protecting groups. Reaction conditions typically involve controlled temperatures, pH levels, and reaction times to ensure the desired modifications are achieved .
Major Products Formed: The major products formed from these reactions include modified peptides with enhanced receptor binding affinity, increased half-life, and improved therapeutic efficacy. These modifications are crucial for the development of effective glucagon-like peptide-1 receptor agonists .
Scientific Research Applications
Glucagon-like peptide-1 receptor agonist 4 has a wide range of scientific research applications. In chemistry, it is used to study peptide-receptor interactions and the development of novel therapeutic agents. In biology, it is used to investigate the role of glucagon-like peptide-1 in glucose metabolism and insulin secretion .
In medicine, glucagon-like peptide-1 receptor agonist 4 is used in the treatment of type 2 diabetes mellitus and obesity. It has been shown to lower fasting plasma glucose levels, promote glycemic control, and induce sustained weight loss through appetite suppression and delayed gastric emptying .
Mechanism of Action
Glucagon-like peptide-1 receptor agonist 4 exerts its effects by binding to the glucagon-like peptide-1 receptor, a G-protein-coupled receptor expressed in various tissues, including the pancreas, brain, and gastrointestinal tract . Upon binding, it activates intracellular signaling pathways, such as cyclic adenosine monophosphate and protein kinase A, which mediate its physiological effects .
The activation of the glucagon-like peptide-1 receptor enhances insulin secretion, inhibits glucagon release, and slows gastric emptying. These actions collectively contribute to improved glycemic control and weight management in individuals with type 2 diabetes mellitus .
Comparison with Similar Compounds
Glucagon-like peptide-1 receptor agonist 4 is similar to other glucagon-like peptide-1 receptor agonists, such as exenatide, liraglutide, and semaglutide . it has unique properties that distinguish it from these compounds. For example, it may have a longer half-life, higher receptor binding affinity, or improved therapeutic efficacy .
List of Similar Compounds:- Exenatide
- Liraglutide
- Semaglutide
- Dulaglutide
- Albiglutide
These compounds share similar mechanisms of action but may differ in their pharmacokinetic profiles, dosing regimens, and therapeutic applications .
Properties
Molecular Formula |
C32H30ClF2N3O5 |
---|---|
Molecular Weight |
610.0 g/mol |
IUPAC Name |
2-[[4-[2-(4-chloro-2-fluorophenyl)-7-fluoro-2-methyl-1,3-benzodioxol-4-yl]piperidin-1-yl]methyl]-3-[[(2S)-oxetan-2-yl]methyl]benzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C32H30ClF2N3O5/c1-32(23-5-3-20(33)15-25(23)35)42-29-22(4-6-24(34)30(29)43-32)18-8-11-37(12-9-18)17-28-36-26-7-2-19(31(39)40)14-27(26)38(28)16-21-10-13-41-21/h2-7,14-15,18,21H,8-13,16-17H2,1H3,(H,39,40)/t21-,32?/m0/s1 |
InChI Key |
IIDQXCXBRQKHNZ-GIFGLUKTSA-N |
Isomeric SMILES |
CC1(OC2=C(C=CC(=C2O1)F)C3CCN(CC3)CC4=NC5=C(N4C[C@@H]6CCO6)C=C(C=C5)C(=O)O)C7=C(C=C(C=C7)Cl)F |
Canonical SMILES |
CC1(OC2=C(C=CC(=C2O1)F)C3CCN(CC3)CC4=NC5=C(N4CC6CCO6)C=C(C=C5)C(=O)O)C7=C(C=C(C=C7)Cl)F |
Origin of Product |
United States |
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